molecular formula C11H10N2O B1413138 2-(Pent-4-ynyloxy)isonicotinonitrile CAS No. 1987007-29-3

2-(Pent-4-ynyloxy)isonicotinonitrile

Cat. No.: B1413138
CAS No.: 1987007-29-3
M. Wt: 186.21 g/mol
InChI Key: KMVRXUYCDRBBLK-UHFFFAOYSA-N
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Description

2-(Pent-4-ynyloxy)isonicotinonitrile is a compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. This compound has garnered interest in various fields of scientific research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-ynyloxy)isonicotinonitrile can be achieved through a nucleophilic displacement reaction. One common method involves the reaction of 3-nitrophthalonitrile with 4-pentyn-1-ol, followed by cyclotetramerization in the presence of zinc acetate, cobalt acetate, and/or DBU in n-pentanol . This method does not require protection or deprotection steps, making it relatively straightforward.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-ynyloxy)isonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Pent-4-ynyloxy)isonicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(Pent-4-ynyloxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that can influence various chemical and biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanopyridine (Isonicotinonitrile): Acts as a monodentate or bidentate ligand in transition metal complexes.

    2-(Pent-4-ynyloxy)nicotinonitrile: Similar structure but with different positioning of functional groups.

Properties

IUPAC Name

2-pent-4-ynoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-3-4-7-14-11-8-10(9-12)5-6-13-11/h1,5-6,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVRXUYCDRBBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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